

p-Tolylacetic acid theoretical vs. experimental properties

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Compound of Interest

Compound Name: *p*-Tolylacetic acid

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An In-depth Technical Guide on the Theoretical vs. Experimental Properties of **p-Tolylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the theoretical and experimental properties of **p-Tolylacetic acid** (p-TAA), a key aromatic carboxylic acid used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Understanding the divergence and convergence between predicted and measured values is critical for process optimization, analytical method development, and quality control. This document outlines key physicochemical properties, detailed experimental protocols for their determination, and logical workflows for characterization.

Physicochemical and Spectroscopic Properties

The properties of **p-Tolylacetic acid** have been determined through both experimental analysis and computational prediction. The following tables summarize and compare these values.

General and Physicochemical Properties

Property	Theoretical / Predicted Value	Experimental Value
Molecular Formula	C ₉ H ₁₀ O ₂	C ₉ H ₁₀ O ₂ [2] [3]
Molecular Weight	150.17 g/mol	150.1745 g/mol [3]
Appearance	N/A	White fine crystalline powder [4]
Melting Point	N/A	90-93 °C [5]
Boiling Point	N/A	266 °C (at 760 mmHg) [5]
pKa	(Value not readily available)	(Value not readily available)
LogP	1.62 - 1.9 [2] [6]	(Value not readily available)
Topological Polar Surface Area (TPSA)	37.3 Å ² [2]	N/A
Solubility (at 25°C)	(Predicted to be sparingly soluble in water)	Ethanol: 136.8 g/L [6] Methanol: 177.61 g/L [6] Isopropanol: 82.31 g/L [6]

Spectroscopic Data

Spectroscopy	Theoretical / Predicted Data	Experimental Data
¹ H NMR	$\delta \sim 2.3$ ppm (s, 3H, Ar-CH ₃) $\delta \sim 3.6$ ppm (s, 2H, -CH ₂ -COOH) $\delta \sim 7.1$ -7.2 ppm (d, 2H, Ar-H) $\delta \sim 7.2$ -7.3 ppm (d, 2H, Ar-H) $\delta \sim 11$ -12 ppm (s, 1H, -COOH)	(Specific experimental spectrum not available in search results, but predicted values are typical for this structure)
¹³ C NMR	$\delta \sim 21$ ppm (Ar-CH ₃) $\delta \sim 41$ ppm (-CH ₂ -) $\delta \sim 129$ ppm (Ar-CH) $\delta \sim 130$ ppm (Ar-CH) $\delta \sim 131$ ppm (Ar-C-CH ₂) $\delta \sim 137$ ppm (Ar-C-CH ₃) $\delta \sim 178$ ppm (-COOH)	(Specific experimental spectrum not available in search results, but predicted values are consistent with typical chemical shift ranges) [7]
Infrared (IR)	C=O stretch: ~ 1700 cm ⁻¹ O-H stretch: ~ 2500 -3300 cm ⁻¹ (broad)C-O stretch: ~ 1200 -1300 cm ⁻¹ Aromatic C-H stretch: ~ 3000 -3100 cm ⁻¹ Aromatic C=C stretch: ~ 1450 -1600 cm ⁻¹	Key absorptions are expected in the regions predicted. An experimental spectrum is available from the NIST WebBook.[3]
Mass Spec. (EI)	Molecular Ion [M] ⁺ : m/z 150Key Fragments: m/z 105 ([M-COOH] ⁺), m/z 91 ([C ₇ H ₇] ⁺ , tropylum ion)	An experimental spectrum is available from the NIST WebBook.[3]

Experimental Protocols

Detailed methodologies for determining the key experimental properties of **p-Tolylacetic acid** are provided below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of purity.[8]

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[8][9]
- Procedure:
 - Finely crush a small amount of **p-Tolylacetic acid** into a powder.[10]
 - Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end of the tube on a hard surface.[10]
 - Place the capillary tube into the heating block of the apparatus next to a calibrated thermometer.[9]
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (90-93°C).
 - Reduce the heating rate to a slow and uniform 1-2°C per minute.[8]
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the entire solid mass turns into a clear liquid (T2).[11]
 - The melting point is reported as the range T1-T2. A pure sample should exhibit a sharp melting range of 0.5-1.0°C.[8]

Solubility Determination

- Apparatus: Test tubes, spatula, vortex mixer (optional), analytical balance.
- Procedure (Qualitative):
 - Place approximately 25 mg of **p-Tolylacetic acid** into a small test tube.[12]
 - Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[12]
 - After each addition, shake the tube vigorously for 60 seconds.[13]
 - Observe if the solid dissolves completely. If it dissolves, it is classified as "soluble." If it does not, it is "insoluble." [13]

- Procedure (Quantitative): To determine solubility in g/L, a saturated solution must be prepared at a specific temperature (e.g., 25°C). A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured.

pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
[\[14\]](#)

- Apparatus: Calibrated pH meter, magnetic stirrer and stir bar, burette, beaker.
- Reagents: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, distilled water.
- Procedure:
 - Accurately weigh a sample of **p-Tolylacetic acid** and dissolve it in a known volume of distilled water in a beaker. Gentle warming may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.[\[14\]](#)
 - Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
 - Fill a burette with the standardized NaOH solution.
 - Record the initial pH of the acid solution.
 - Begin titrating by adding small increments of the NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[\[15\]](#)
 - Continue adding titrant until the pH has risen significantly, well past the equivalence point (the steepest part of the titration curve).
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point volume from the inflection point of the curve. The volume at the half-equivalence point is then calculated.

- The pKa is equal to the pH of the solution at the half-equivalence point, according to the Henderson-Hasselbalch equation.[14]

Spectroscopic Analysis Protocols

- Sample Preparation:

- Dissolve 5-10 mg of **p-Tolylacetic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) for ^1H NMR. A higher concentration is needed for ^{13}C NMR.[16][17]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the spectrum to 0.00 ppm.[17]
- Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[16][17]
- Cap the NMR tube securely.[17]

- Data Acquisition:

- Insert the sample into the NMR spectrometer.[18]
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[17][18]
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each non-equivalent carbon.[7][18]
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[18]

- Data Processing:

- Apply a Fourier transform to the free induction decay (FID).[18]
- Phase the spectrum and perform a baseline correction.[18]
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[18]

- Sample Preparation (Nujol Mull):

- Grind 10-20 mg of **p-Tolylacetic acid** to a fine powder in an agate mortar.[14]
- Add 1-2 drops of Nujol (mineral oil) and continue grinding until a smooth, thick paste is formed.[14]
- Spread a thin, even film of the mull onto one polished NaCl or KBr salt plate. Place a second plate on top and gently press to create a uniform layer.[19]
- Data Acquisition:
 - First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.[20]
 - Place the prepared salt plates into the sample holder in the spectrometer's beam path.
 - Acquire the IR spectrum. The result is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[21]
- Sample Introduction: For a pure, solid sample like **p-Tolylacetic acid**, direct insertion via a solids probe is a common method.[22]
- Ionization: Electron Ionization (EI) is a standard technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[23] [24]
- Analysis and Detection:
 - The resulting positive ions (the molecular ion and various fragments) are accelerated into a mass analyzer.[24]
 - The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[22]
 - A detector records the relative abundance of each ion.[23]
 - The output is a mass spectrum, which plots relative abundance versus m/z.[25]

Visualization of Workflows

The following diagrams illustrate the logical workflows for the characterization of **p-Tolylacetic acid**.

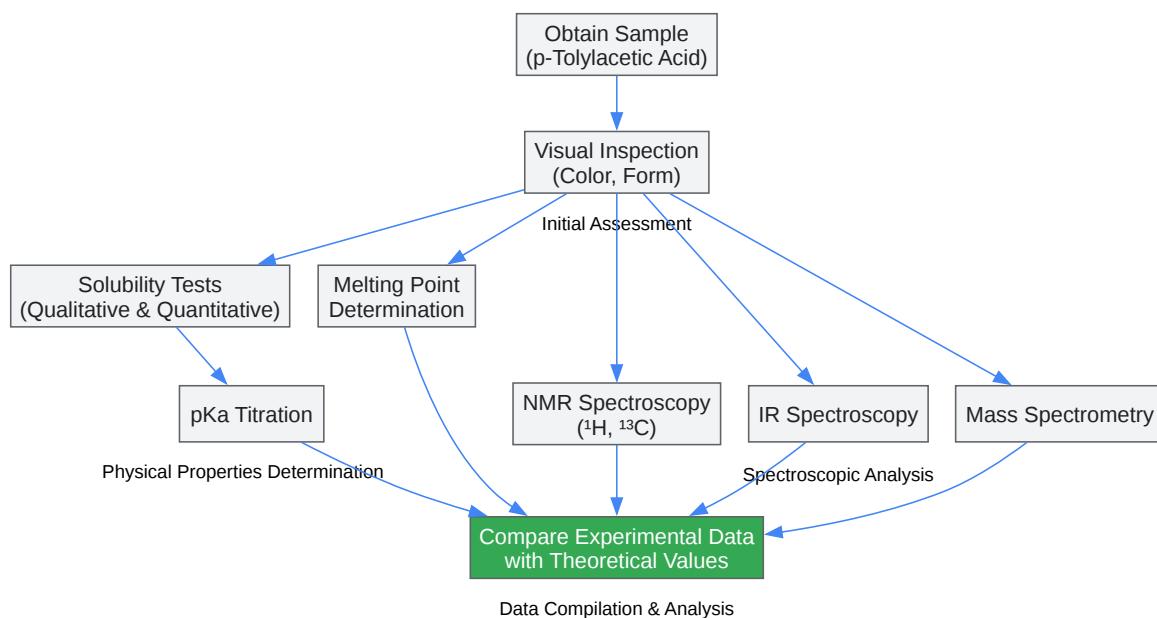


Figure 1. General Workflow for Physicochemical Characterization

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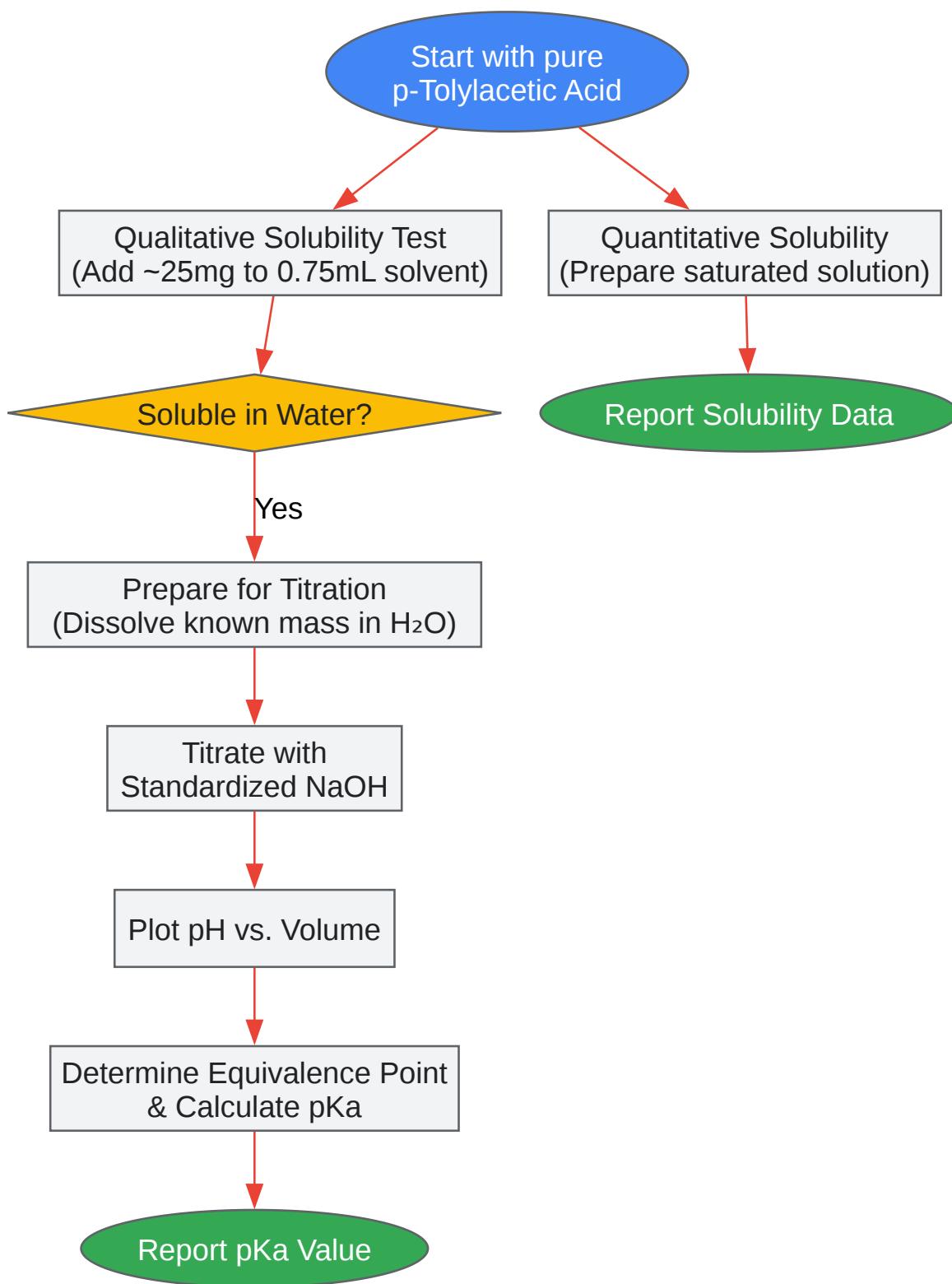


Figure 2. Workflow for Solubility and pKa Determination

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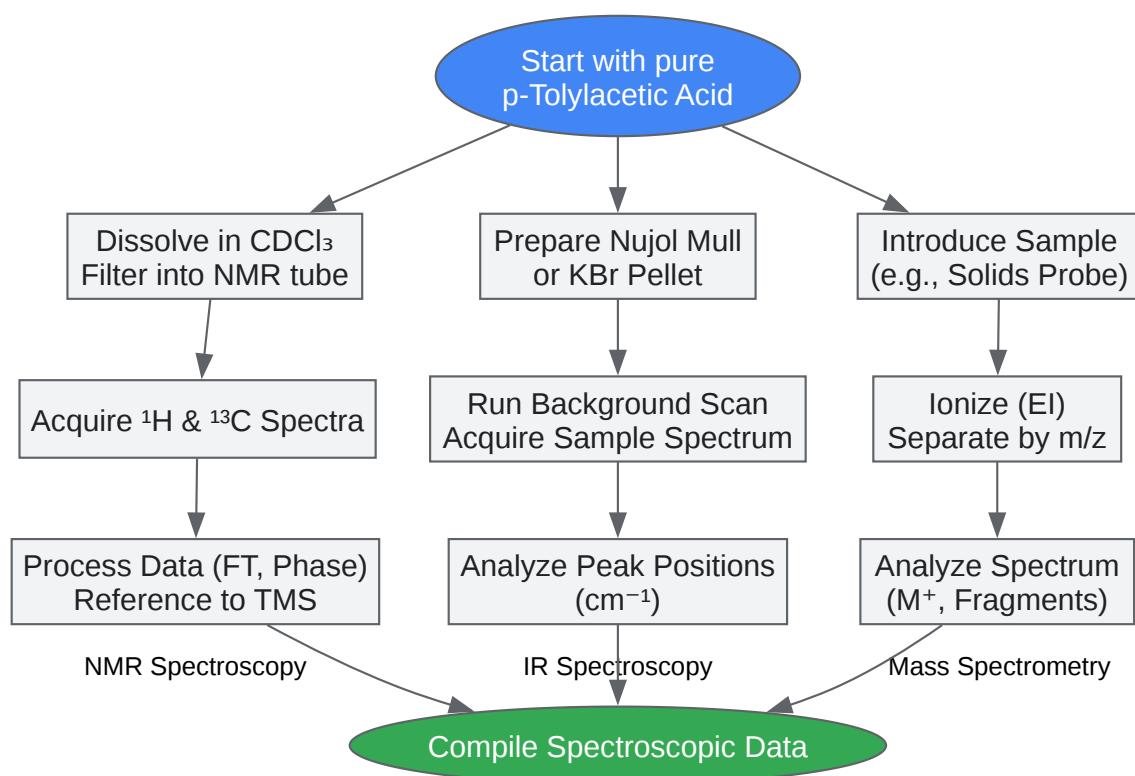


Figure 3. Workflow for Spectroscopic Analysis

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Figure 3. Workflow for Spectroscopic Analysis

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